molecular formula C15H14ClNO2 B4620937 4-chloro-N-[(4-methylbenzyl)oxy]benzamide

4-chloro-N-[(4-methylbenzyl)oxy]benzamide

Cat. No.: B4620937
M. Wt: 275.73 g/mol
InChI Key: KJNRLSRCMSVWIC-UHFFFAOYSA-N
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Description

4-chloro-N-[(4-methylbenzyl)oxy]benzamide, also known as CDMB, is a chemical compound with a molecular formula of C15H14ClNO2. It is a white to off-white crystalline powder that is commonly used in scientific research.

Scientific Research Applications

Crystal Structure and Material Applications

A study by Goel et al. (2017) delved into the synthesis and crystal structure analysis of N-(4-methylbenzyl)benzamide, highlighting its potential as a multifunctional material for optical and piezoelectric applications. The compound was synthesized using a versatile approach and its crystal morphology, photoluminescence, and mechanical strength were thoroughly investigated. The findings suggest that N-(4-methylbenzyl)benzamide could serve as a promising candidate for multifunctional optical and piezoelectric crystals due to its significant piezo-coefficient and thermal stability (Goel et al., 2017).

Photocatalytic Applications

Research by Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds similar to 4-chloro-N-[(4-methylbenzyl)oxy]benzamide, on titanium dioxide under visible light irradiation. The study demonstrated high conversion and selectivity in transforming these compounds into corresponding aldehydes, indicating the efficiency of TiO2 as a photocatalyst in organic synthesis processes. This underscores the potential of such compounds in environmental and synthetic applications, particularly in utilizing renewable energy sources for chemical transformations (Higashimoto et al., 2009).

Synthesis and Anticonvulsant Activity

Scott et al. (1993) conducted an evaluation of enaminones derived from similar compounds for their anticonvulsant activities, providing insights into the structural-activity relationships essential for the development of new antiepileptic drugs. This research underscores the importance of such compounds in the pharmaceutical industry, especially in the quest for more effective treatments for epilepsy (Scott et al., 1993).

Antifungal and Antimicrobial Applications

Montes et al. (2016) synthesized a series of N-(4-halobenzyl)amides from cinnamic and benzoic acids, testing their antimicrobial efficacy. The structure-activity relationship analysis provided insights into the design of new compounds with enhanced antifungal activities, indicating the potential of this compound and its derivatives in developing new antimicrobial agents (Montes et al., 2016).

Properties

IUPAC Name

4-chloro-N-[(4-methylphenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-11-2-4-12(5-3-11)10-19-17-15(18)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNRLSRCMSVWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CONC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57266390
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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